7-Methyl-DL-tryptophan

Catalog No.
S1767645
CAS No.
17332-70-6
M.F
C12H14N2O2
M. Wt
218,26 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-DL-tryptophan

CAS Number

17332-70-6

Product Name

7-Methyl-DL-tryptophan

IUPAC Name

2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid

Molecular Formula

C12H14N2O2

Molecular Weight

218,26 g/mole

InChI

InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)

InChI Key

KBOZNJNHBBROHM-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N

Synonyms

7-Methyl-DL-tryptophan;7-methyltryptophan;17332-70-6;2-amino-3-(7-methyl-1H-indol-3-yl)propanoicacid;NSC9365;AmbotzHAA8120;AC1Q2NW8;AC1Q5S5Y;M8379_SIGMA;AC1L5C05;CHEMBL554814;SCHEMBL2033277;MolPort-001-793-416;NSC-9365;AR-1H3830;AKOS022181375;AK-61049;AM022486;HE013742;HE318274;KB-200105;FT-0621460;V3785;K-5311;A824454

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N

Substrate for Enzymes and Biochemical Studies:

  • 7-Me-DL-Trp acts as a valuable substrate for studying enzymes involved in tryptophan metabolism. By observing its interaction with these enzymes, researchers can gain insights into their function and regulation. For instance, it can be used to study tryptophanase, an enzyme that breaks down tryptophan .

Marker for Protein Synthesis:

  • Due to its structural similarity to tryptophan, 7-Me-DL-Trp can be incorporated into newly synthesized proteins. This allows researchers to track protein synthesis rates and measure protein turnover in cells .

Reagent for Chemical Synthesis:

  • 7-Me-DL-Trp serves as a building block for the synthesis of peptides, proteins, and other complex molecules. This is useful for generating modified proteins with specific properties for research purposes .

Antibacterial Agent Development:

  • 7-Me-DL-Trp is a precursor for the biosynthesis of certain non-ribosomal peptide antibiotics. By studying its role in this process, researchers can develop new and more effective antibiotics to combat drug-resistant bacteria .

Plant Transformation Studies:

  • 7-Me-DL-Trp can be used as a selective agent in plant transformation experiments. This allows researchers to identify and isolate transformed plant cells with greater efficiency .

7-Methyl-DL-tryptophan is an amino acid derivative and a structural analog of tryptophan, characterized by the addition of a methyl group at the 7-position of the indole ring. Its molecular formula is C12H14N2O2C_{12}H_{14}N_{2}O_{2} and it has a molecular weight of approximately 218.25 g/mol . This compound plays a significant role as a precursor in the biosynthesis of various non-ribosomal peptide antibiotics and is involved in several biochemical pathways, including those leading to serotonin synthesis .

7-Methyl-DL-tryptophan is not a naturally occurring amino acid and is not known to have a specific biological role. However, its structural similarity to tryptophan makes it a valuable research tool. The presence of the methyl group can affect its interaction with enzymes and receptors compared to tryptophan []. This allows researchers to study the impact of specific functional groups on these interactions.

Typical of tryptophan derivatives. It may undergo:

  • Methylation Reactions: Similar to other tryptophan derivatives, it can be further methylated to form more complex structures.
  • Decarboxylation: This process can lead to the formation of tryptamine, a biologically active compound.
  • Oxidative Reactions: The compound can be susceptible to oxidative degradation, similar to tryptophan, which may involve reactive oxygen species leading to various degradation products .

7-Methyl-DL-tryptophan exhibits notable biological activities:

  • Serotonin Precursor: It can be converted into serotonin in vivo, playing an essential role in neurotransmission and mood regulation .
  • Inhibition of Enzymes: This compound has been studied for its potential inhibitory effects on enzymes such as indoleamine 2,3-dioxygenase, which is involved in the metabolism of tryptophan and has implications for immune response and neuropsychiatric disorders .
  • Potential Therapeutic Effects: Due to its role in serotonin production, it may have applications in treating mood disorders or conditions related to serotonin deficiency.

Several methods exist for synthesizing 7-Methyl-DL-tryptophan:

  • Methylation of Tryptophan: The most common method involves the methylation of tryptophan using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • Biosynthetic Pathways: In biological systems, it can be synthesized through enzymatic reactions involving tryptophan synthase and other methyltransferases that introduce a methyl group at the 7-position .

7-Methyl-DL-tryptophan has several applications:

  • Research Tool: It serves as a valuable tool in biochemical research for studying tryptophan metabolism and its derivatives.
  • Pharmaceuticals: Its role as a precursor for serotonin makes it relevant in developing treatments for mood disorders.
  • Antibiotic Production: It is utilized in the biosynthesis of non-ribosomal peptide antibiotics, contributing to antibiotic discovery and development .

Studies on 7-Methyl-DL-tryptophan have focused on its interactions with various biological systems:

  • Neurotransmitter Systems: Research indicates that it may influence serotonin pathways, impacting mood and behavior.
  • Immune Response Modulation: Its effects on indoleamine 2,3-dioxygenase suggest potential roles in modulating immune responses, particularly in cancer therapy and autoimmune diseases .

Several compounds are structurally or functionally similar to 7-Methyl-DL-tryptophan. Here are some notable examples:

Compound NameStructural CharacteristicsUnique Features
TryptophanBasic structure with an indole side chainPrecursor to serotonin and melatonin
5-HydroxytryptophanHydroxyl group at the 5-positionDirect precursor to serotonin
1-Methyl-DL-tryptophanMethyl group at the 1-positionLess studied; potential effects on neurotransmission
N,N-DimethyltryptamineTwo methyl groups on the nitrogen atomKnown for psychoactive properties
KynurenineProduct of tryptophan metabolismInvolved in neurodegenerative processes

7-Methyl-DL-tryptophan is unique due to its specific methylation pattern at the 7-position, which influences its biological activity and potential therapeutic applications compared to other derivatives. Its ability to serve as both a precursor for serotonin and as an inhibitor of metabolic pathways distinguishes it from closely related compounds.

7-Methyl-DL-tryptophan represents a structurally modified derivative of the essential amino acid tryptophan, characterized by the addition of a methyl group at the 7-position of the indole ring system. The compound is formally designated as 2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid, reflecting its fundamental structural architecture. The systematic nomenclature encompasses several recognized identifiers, including the Chemical Abstracts Service (CAS) registry numbers 17332-70-6 for the racemic mixture and 33468-36-9 specifically for the L-enantiomer. Alternative nomenclature includes H-Trp(7-Me)-OH in peptide notation and various commercial designations such as 7-methyltryptophan.

The molecular formula C₁₂H₁₄N₂O₂ defines the compound's atomic composition, yielding a molecular weight of 218.25 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) designation provides the complete systematic name: 2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid, which precisely describes the structural modifications relative to natural tryptophan. The compound maintains the characteristic zwitterionic properties of amino acids, featuring both amino and carboxylic acid functional groups that can exist in ionized states under physiological conditions.

Historical Context of Discovery and Early Research

The development of 7-Methyl-DL-tryptophan emerged from extensive research into tryptophan derivatives and their biological activities during the mid-20th century. Early investigations focused on understanding how structural modifications to natural amino acids could influence biological processes and metabolic pathways. The compound was first catalogued in chemical databases in 2005, with subsequent structural and functional characterizations expanding our understanding of its properties. Initial research concentrated on its potential as a building block for peptide synthesis and its role in studying tryptophan metabolism.

Research into methylated tryptophan derivatives gained momentum as scientists recognized their potential applications in pharmaceutical development and biochemical research. The specific interest in 7-position methylation arose from observations that this modification could significantly alter the compound's interactions with biological systems while maintaining structural similarity to natural tryptophan. Early synthetic efforts focused on developing efficient methodologies for producing the compound with high purity and yield, establishing foundational protocols that continue to inform modern synthetic approaches.

XLogP3

-0.7

Other CAS

17332-70-6

Dates

Modify: 2023-08-15

Explore Compound Types